molecular formula C20H21NO4S B3334011 Fmoc-Met-OH-1-13C CAS No. 286460-73-9

Fmoc-Met-OH-1-13C

Cat. No. B3334011
CAS RN: 286460-73-9
M. Wt: 372.4 g/mol
InChI Key: BUBGAUHBELNDEW-ZLHLYFPTSA-N
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Description

“Fmoc-Met-OH-1-13C” is a labelled analogue of N-Fmoc-L-methionine . It is an N-Fmoc-protected form of L-Methionine , an essential amino acid that is obtained from our diet . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Amino acid molecules play a significant role in promoting the morphology and crystal structure of perovskite films .


Molecular Structure Analysis

The linear formula of “Fmoc-Met-OH-1-13C” is CH3SCH2CH2CH(NH-Fmoc)13CO2H . Its molecular weight is 372.44 .


Chemical Reactions Analysis

“Fmoc-Met-OH-1-13C” is used in organic synthesis . It is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Physical And Chemical Properties Analysis

“Fmoc-Met-OH-1-13C” is a solid . Its melting point is 121-123 °C (lit.) . It is insoluble in water .

Mechanism of Action

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

“Fmoc-Met-OH-1-13C” has been used in the modification of perovskite films for high-quality perovskite films . The efficiency of the modified device can reach up to 16.75% compared to 14.17% of the control counterpart . Moreover, the unpackaged device exhibited good stability and can retain 65% of the initial efficiency after being stored in air atmosphere at 30% humidity for 220 h .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanyl(113C)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1/i19+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBGAUHBELNDEW-ZLHLYFPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745796
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(1-~13~C)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Met-OH-1-13C

CAS RN

286460-73-9
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(1-~13~C)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286460-73-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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